2,6-Dinitro-p-cresol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in alcohol, ether, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33870. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

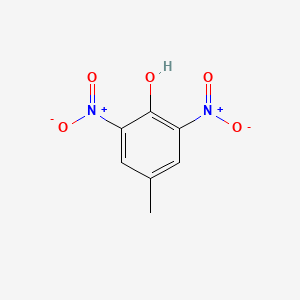

Structure

3D Structure

特性

IUPAC Name |

4-methyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYRZHJJAHRMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027239 | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to yellow solid; [HSDB] Deep yellow flakes; [MSDSonline] | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in alcohol, ether, benzene | |

| Record name | 4-METHYL-2,6-DINITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000548 [mmHg] | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from ether or petroleum ether, Light yellow crystalline solid | |

CAS No. |

609-93-8 | |

| Record name | 2,6-Dinitro-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITRO-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L572BVH6NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYL-2,6-DINITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | 4-METHYL-2,6-DINITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dinitro-p-cresol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 2,6-Dinitro-p-cresol (DNPC). The information is curated for professionals in research and development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes.

Chemical Identity and Properties

This compound, systematically named 4-methyl-2,6-dinitrophenol, is an aromatic organic compound. It presents as yellow-orange crystalline flakes.[] Historically, related dinitrocresols have been used as pesticides and herbicides, though such uses have been largely discontinued due to toxicity.[2][3] Today, it serves primarily as a chemical intermediate in the synthesis of dyes and as a polymerization inhibitor.[4] Its utility extends to the pharmaceutical industry, where it acts as a parent compound for the synthesis of more complex molecules.[4]

Chemical Structure

The structure of this compound consists of a p-cresol (4-methylphenol) core with two nitro groups (-NO₂) substituted at the ortho positions relative to the hydroxyl group.

-

CAS Number: 609-93-8

-

Molecular Formula: C₇H₆N₂O₅

-

SMILES: CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)--INVALID-LINK--[O-]

-

InChI Key: HOYRZHJJAHRMLL-UHFFFAOYSA-N

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 4-methyl-2,6-dinitrophenol | |

| Molecular Weight | 198.13 g/mol | |

| Melting Point | 77-81 °C | [] |

| Boiling Point | 338.7 °C at 760 mmHg (estimated) | |

| Density | 1.55 g/cm³ | |

| Appearance | Yellow-orange flakes | [] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, benzene. | [] |

| pKa | 4.03 ± 0.10 (Predicted) | [] |

| Vapor Pressure | 4.93 x 10⁻⁵ mmHg at 25 °C | |

| Flash Point | 152.3 °C |

Spectral Data

| Spectrum Type | Key Features | References |

| UV-Vis (in Alcohol) | λmax: 241 nm (log ε = 4.02), 354 nm (log ε = 3.72) | |

| ¹H NMR | Spectra available in public databases. | |

| ¹³C NMR | Spectra available in public databases. | |

| IR | Spectra available in public databases. | |

| Mass Spectrometry | Spectra available in public databases. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis of this compound

A common method for the synthesis of this compound is the direct nitration of p-cresol or 2-nitro-p-cresol.[4] The following protocol is a representative procedure based on published patent literature.

Materials:

-

2-nitro-p-cresol (1 mol equivalent)

-

Nitric acid (68%, 1.1 mol equivalent)

-

Ice bath

-

Reaction flask with overhead stirrer and dropping funnel

Procedure:

-

Melt 2-nitro-p-cresol in the reaction flask by gentle heating.

-

Once molten, begin stirring at a moderate speed (e.g., 60-80 rpm).

-

Gradually add the nitric acid dropwise to the molten 2-nitro-p-cresol using the dropping funnel. Maintain the reaction temperature between 70-80 °C. The reaction is exothermic and may require external cooling with an ice bath to control the temperature.

-

After the addition of nitric acid is complete, continue stirring at 70-80 °C until the exothermic reaction ceases, indicating the reaction is nearing completion.

-

Allow the reaction mixture to cool, which should result in the crystallization of the product.

-

Collect the solid product by centrifugation or vacuum filtration.

-

Wash the crude product with cold water to remove residual acid.

-

Dry the product. The resulting solid is this compound.

Figure 1. A representative workflow for the synthesis of this compound.

Purification by Recrystallization

For achieving high purity, the crude product can be recrystallized.

Materials:

-

Crude this compound

-

Ethanol (or a suitable solvent in which the compound is soluble at high temperatures and less soluble at low temperatures)

-

Heating mantle and reflux condenser

-

Erlenmeyer flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

After reaching room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. The following is a general protocol adaptable for this purpose, based on methods for similar nitrophenols.

Instrumentation and Conditions:

-

HPLC System: With UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent like acetonitrile. A typical starting point could be an 80:20 (v/v) ratio of buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength near one of its absorbance maxima, such as 241 nm or 354 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions can be made to create calibration standards.

Mechanism of Action and Biological Significance

The primary mechanism of toxicity for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.

In normal cellular respiration, the electron transport chain pumps protons (H⁺) across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP from ADP and inorganic phosphate via the ATP synthase complex.

This compound is a lipophilic weak acid. It can diffuse across the inner mitochondrial membrane in its protonated form, release a proton into the mitochondrial matrix, and diffuse back out in its anionic form. This process effectively shuttles protons back into the matrix, bypassing ATP synthase. Consequently, the energy stored in the proton gradient is dissipated as heat instead of being used for ATP synthesis. This leads to an increased metabolic rate, hyperthermia, and cellular energy depletion, which are characteristic signs of dinitrophenol poisoning.

Figure 2. Mechanism of oxidative phosphorylation uncoupling by this compound.

For drug development professionals, understanding this mechanism is crucial. While highly toxic, the ability to modulate cellular metabolism has been explored for various therapeutic applications, although dinitrophenols themselves are generally considered too toxic for clinical use. However, this compound remains a valuable intermediate. The reduction of its nitro groups yields amino functionalities, which are versatile handles for the synthesis of a wide range of more complex molecules with potential biological activities. This makes it a useful starting material in the synthesis of novel chemical entities for drug discovery programs.

References

2,6-Dinitro-p-cresol CAS number and synonyms

An In-depth Technical Guide to 2,6-Dinitro-p-cresol

This guide provides a comprehensive overview of this compound (DNPC), a significant chemical compound in various industrial applications. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed information on its chemical identity, properties, synthesis, and analytical methods.

Chemical Identity

CAS Number: 609-93-8[1][2][3][4][5]

Synonyms: this compound is known by several other names in scientific literature and commerce.[1][2][3][5] These include:

Physicochemical Properties

This compound is a yellow-orange solid compound.[1][7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | [1][2][3] |

| Molecular Weight | 198.13 g/mol | [1][2][3] |

| Appearance | Yellow-orange flakes or yellow needles | [1][3][7] |

| Melting Point | 77-79 °C | [1][2] |

| Boiling Point | 338.7 °C at 760 mmHg | [2] |

| Density | ~1.55 - 1.59 g/cm³ | [1][2] |

| Flash Point | 152.3 °C | [2] |

| Vapor Pressure | 4.93 x 10⁻⁵ mmHg at 25°C | [1][2] |

| Water Solubility | Insoluble | [1] |

| pKa | 4.03 ± 0.10 | [1] |

Synthesis and Manufacturing

The primary industrial production method for this compound involves the direct dinitration of p-cresol.[3][7] This process is typically carried out using a nitrating agent, such as nitric acid, often in the presence of sulfuric acid.[3][8]

An alternative patented method describes dripping nitric acid into fused o-nitro-p-cresol with stirring to produce this compound.[9][10] This approach is noted for having advantages such as lower toxicity and reduced wastewater production.[9]

Applications

This compound serves as a crucial intermediate and agent in several industrial processes:

-

Polymerization Inhibitor: It is effectively used as a high-temperature polymerization inhibitor, particularly in the production of vinyl aromatic monomers like styrene.[9][11][12]

-

Chemical Intermediate: It is a parent compound for the synthesis of dyes, pharmaceuticals, fungicides, and other biologically active compounds.[3][8][11] It also serves as an intermediate for agricultural chemicals and explosives.[9]

Experimental Protocols

Synthesis Protocol (General Laboratory Method)

This protocol outlines a general procedure for the synthesis of this compound based on the direct nitration of p-cresol.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place p-cresol dissolved in a suitable solvent (e.g., acetic acid or ethylene dichloride).[8][12] The flask should be cooled in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise from the dropping funnel while maintaining vigorous stirring. The reaction temperature should be carefully controlled, typically between 30-35°C.[12]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for several hours to ensure the reaction goes to completion.[12]

-

Isolation: Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: Collect the solid product by filtration and wash it thoroughly with cold water to remove residual acids. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Analytical Protocol: Determination in Water Samples by LC/MS/MS

This protocol describes a sensitive method for quantifying trace amounts of this compound (DNPC) in environmental water samples.[13]

-

Sample Preparation (Solid-Phase Extraction):

-

LC/MS/MS Analysis:

-

Chromatographic Separation: Inject the eluate into a liquid chromatography system equipped with a suitable column (e.g., BEH C18).[14] Use a gradient elution with a mobile phase consisting of acetonitrile and water.[14]

-

Mass Spectrometric Detection: Detect and quantify DNPC using a tandem mass spectrometer operating in the multi-reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

-

Toxicity and Safety

This compound is classified as a toxic substance and requires careful handling.[2][5] Exposure can occur through inhalation, skin contact, or ingestion. It is an irritant to the skin, eyes, and respiratory system.[11] Systemic effects of dinitrocresols are related to their ability to uncouple oxidative phosphorylation, which interferes with cellular energy (ATP) production.[15]

| Hazard Information | Classification / Code | Source |

| GHS Pictogram | Danger | [3] |

| Hazard Class | 6.1(a) (Toxic) | [1][5] |

| Packing Group | II | [1][5] |

| Hazard Codes | T (Toxic) | [1][2][5] |

| Risk Phrases | R23/24/25, R33, R36/37/38 | [1][5][11] |

| Safety Statements | S26, S36/37, S45 | [1][5][11] |

-

R23/24/25: Toxic by inhalation, in contact with skin and if swallowed.[11]

-

R33: Danger of cumulative effects.

-

R36/37/38: Irritating to eyes, respiratory system and skin.[11]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11]

-

S36/37: Wear suitable protective clothing and gloves.[11]

-

S45: In case of accident or if you feel unwell, seek medical advice immediately.[11]

The compound is also reported to be a mutagen.[3][7] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[7]

References

- 1. Cas 609-93-8,this compound | lookchem [lookchem.com]

- 2. This compound | 609-93-8 [chemnet.com]

- 3. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. chemwhat.com [chemwhat.com]

- 6. LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | 609-93-8 [chemicalbook.com]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CN1139569C - this compound and is prepn. and use - Google Patents [patents.google.com]

- 10. CN1336362A - this compound and is prepn. and use - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. KR970005377B1 - Process for preparation of 2,6-dinitroparacresol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of 4,6-Dinitro-O-Cresol (DNOC) Residue in Animal-origin Foods by Solid-phase Extraction and Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]

- 15. en.wikipedia.org [en.wikipedia.org]

Synthesis of 2,6-Dinitro-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dinitro-p-cresol from p-cresol. The document details established experimental protocols, quantitative data, and reaction pathways to support research and development in relevant fields.

Introduction

This compound (DNPC) is a chemical compound with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its synthesis primarily involves the nitration of p-cresol. This guide outlines the prevalent methods for this conversion, providing detailed experimental procedures and associated data. The primary synthetic routes involve either the direct dinitration of p-cresol or a two-step process involving the initial formation of a mononitrated intermediate.

Reaction Pathway

The synthesis of this compound from p-cresol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are ortho, para-directing activators. Nitration introduces nitro groups (-NO₂) onto the benzene ring. Due to steric hindrance from the methyl group and the strong directing effect of the hydroxyl group, the nitro groups are primarily directed to the positions ortho to the hydroxyl group.

References

Toxicological Profile of 2,6-Dinitro-p-cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological data for 2,6-Dinitro-p-cresol (DNPC). It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data available is for the related isomer, 4,6-Dinitro-o-cresol (DNOC), due to its more widespread historical use. While DNPC is expected to exhibit a similar toxicological profile due to structural similarities, direct extrapolation of quantitative data should be done with caution. This guide clearly distinguishes between data specific to 2,6-DNPC and its more studied isomer.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its chemical and physical properties are summarized in the table below. This information is critical for understanding its environmental fate, potential for exposure, and absorption characteristics.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 4-methyl-2,6-dinitrophenol, DNPC | [2] |

| CAS Number | 609-93-8 | [3] |

| Molecular Formula | C₇H₆N₂O₅ | [3] |

| Molecular Weight | 198.13 g/mol | [1][3] |

| Melting Point | 80-81 °C; 85 °C | [1] |

| Water Solubility | 290 mg/L | [1] |

| Physical State | Solid | [1] |

| Appearance | Yellow solid | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

For DNOC, metabolism primarily involves the reduction of the nitro groups.[5] The primary metabolites of DNOC are amino and acetamido derivatives, which are then excreted.[6] It is plausible that 2,6-DNPC follows similar metabolic pathways.

Toxicodynamics: Mechanism of Action

The primary mechanism of toxicity for dinitrocresols is the uncoupling of oxidative phosphorylation .[4][7][8] This process occurs in the mitochondria, the powerhouse of the cell, where energy from nutrients is converted into ATP (adenosine triphosphate), the cell's main energy currency.

Dinitrocresols act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[8] This uncoupling leads to a rapid consumption of oxygen without the corresponding production of ATP. The energy that would have been used for ATP synthesis is instead dissipated as heat, leading to hyperthermia, a hallmark of dinitrocresol poisoning.[4][7]

Caption: Uncoupling of oxidative phosphorylation by 2,6-DNPC.

Toxicity Profile

Acute Toxicity

Limited acute toxicity data are available for 2,6-DNPC. The available data suggests it is highly toxic.

| Species | Route | Value | Reference |

| Mouse | Intraperitoneal | LD₅₀: 24.8 mg/kg | [3] |

| Rabbit | Dermal | LD₅₀: 1,732 mg/kg | [9] |

Symptoms of acute exposure to dinitrocresols include profuse sweating, increased pulse and respiratory rates, thirst, fatigue, and headache.[4]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for 2,6-DNPC were identified. For the related compound DNOC, prolonged exposure has been associated with effects on the respiratory, cardiovascular, gastrointestinal, and central nervous systems in workers.[7]

Genotoxicity

This compound has been reported to be mutagenic.[3] A study reported positive results in a mutation assay with Salmonella typhimurium.

For the related compound DNOC, a variety of in vivo and in vitro tests have shown evidence of genotoxicity, including chromosomal aberrations.[1][10]

Carcinogenicity

There is no information available on the carcinogenic effects of this compound in humans or animals.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for 2,6-DNPC were identified. For the related compound dinoseb (a dinitrophenol), teratogenic effects have been observed in rabbits.[11][12]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of 2,6-DNPC are not available in the reviewed literature. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicology studies.

Acute Oral Toxicity (OECD Guideline 423)

This guideline, known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.

Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).

Methodology:

-

Species: Typically rats, one sex (usually females).[13]

-

Dosing: A single oral dose is administered via gavage.[14][15]

-

Dose Levels: Stepwise procedure with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[14]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

Subchronic Dermal Toxicity (OECD Guideline 411)

This guideline assesses the toxic effects of repeated dermal exposure over a 90-day period.

Caption: Workflow for OECD Guideline 411 (90-day Dermal Toxicity Study).

Methodology:

-

Dose Levels: At least three dose levels and a control group.[16]

-

Exposure: The test substance is applied to the shaved skin for at least 6 hours per day.[13]

-

Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology.[16][18]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

Caption: Workflow for OECD Guideline 471 (Ames Test).

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and Escherichia coli.[19]

-

Procedure: Bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix).[19]

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[20]

Summary and Conclusion

This compound is a chemical with a high potential for acute toxicity, primarily through the uncoupling of oxidative phosphorylation. While data specific to this isomer are limited, the extensive information on the related compound, 4,6-dinitro-o-cresol, suggests that 2,6-DNPC should be handled with significant caution. Key data gaps exist in the areas of subchronic and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. Further research is warranted to fully characterize the toxicological profile of this compound and to establish definitive no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for risk assessment purposes. Researchers and drug development professionals should be aware of the potential for severe systemic effects and take appropriate safety precautions when handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. umwelt-online.de [umwelt-online.de]

- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Table 2-3, Levels of Significant Exposure to Dinitrocresols – Dermal - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 11. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 18. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 19. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]

- 20. gov.uk [gov.uk]

An In-Depth Technical Guide to the Solubility of 2,6-Dinitro-p-cresol (DNPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dinitro-p-cresol (DNPC), a significant chemical intermediate in the synthesis of dyes, pharmaceuticals, and other biologically active compounds. A thorough understanding of its solubility in various solvents is critical for process design, purification, formulation development, and environmental fate assessment. This document compiles available quantitative and qualitative solubility data, details common experimental methodologies for solubility determination, and presents logical workflows for these processes.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid crystalline solute like DNPC, the dissolution process involves the overcoming of lattice energy in the crystal by the solvation energy released upon interaction with the solvent molecules. Factors influencing solubility include the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Quantitative Solubility Data for this compound

Quantitative solubility data for this compound is crucial for designing and optimizing chemical processes. While comprehensive datasets are not abundantly available in public literature, this guide summarizes the key reported values.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Citation |

| Water | H₂O | Not Specified | 290 mg/L | [1] |

Qualitative Solubility Observations:

General literature indicates that this compound is sparingly soluble in water but demonstrates good solubility in several organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Observation |

| Ethanol | Soluble |

| Ether | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

It is important to note that for the related isomer, 4,6-Dinitro-o-cresol (DNOC), more specific quantitative data is available, which can serve as a useful reference point. For instance, the solubility of DNOC has been reported as 4.3 g/100 g in ethanol, 100 g/100 g in acetone, and 37 g/100 g in benzene.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental protocols. The most common and reliable method for determining the equilibrium solubility of a solid compound like DNPC is the shake-flask method .

The Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the "gold standard" for measuring thermodynamic solubility due to its simplicity and accuracy when performed correctly.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical technique.

Detailed Methodology:

-

Preparation:

-

Ensure the this compound to be tested is of high purity. Recrystallization from a suitable solvent like ethanol can be performed if necessary.

-

Use high-purity (e.g., HPLC grade) solvents.

-

Clean and dry all glassware thoroughly.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of sealed vials or flasks, each containing a precise volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.

-

Place the sealed containers in a constant-temperature water bath or incubator equipped with a shaker.

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the samples to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant. This step is critical to avoid transferring any solid particles. Filtration using a syringe filter (e.g., 0.45 µm PTFE or other compatible material) is highly recommended. The filtration should be performed quickly to minimize any temperature-induced precipitation.

-

-

Analysis:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose, given that dinitroaromatic compounds are strong UV absorbers.

-

Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units, such as g/L, mg/mL, or mol/L, and specify the temperature at which the measurement was made.

-

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationships in Solubility Studies

The relationship between various experimental parameters and the final reported solubility value can be visualized to understand the dependencies and critical control points in the process.

Caption: Factors Influencing Reported Solubility Values.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound and provided a detailed framework for its experimental determination. While there is a clear need for more extensive quantitative data across a wider range of solvents and temperatures, the methodologies and workflows presented here offer a robust starting point for researchers and professionals in the field. Accurate and comprehensive solubility data is indispensable for the efficient and safe use of DNPC in various industrial and research applications.

References

Physical and chemical properties of 4-methyl-2,6-dinitrophenol

An In-depth Technical Guide to 4-Methyl-2,6-dinitrophenol

This guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-2,6-dinitrophenol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Chemical Structure and Identifiers

4-Methyl-2,6-dinitrophenol, also known as 2,6-dinitro-p-cresol, is an organic compound with the molecular formula C₇H₆N₂O₅.[1][2][3][4] Its structure consists of a phenol ring substituted with a methyl group and two nitro groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-methyl-2,6-dinitrophenol[1] |

| CAS Number | 609-93-8[1] |

| Molecular Formula | C₇H₆N₂O₅[1][2][3][4] |

| Molecular Weight | 198.13 g/mol [1] |

| InChI | InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3[1] |

| InChIKey | HOYRZHJJAHRMLL-UHFFFAOYSA-N[1][2][3] |

| SMILES | CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)--INVALID-LINK--[O-][1] |

| Synonyms | This compound, DNPC, Victoria Orange, Victoria Yellow[1][2][3][5] |

Physical Properties

4-Methyl-2,6-dinitrophenol is a light yellow to yellow solid at room temperature.[1][5] It is typically found as needles or flakes.[1][5]

Table 2: Physical Properties of 4-Methyl-2,6-dinitrophenol

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid, needles, or flakes | [1][5] |

| Melting Point | 85 °C | [1] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene | [1] |

| Vapor Pressure | 2.2 x 10⁻⁵ mm Hg at 25 °C | [1] |

| pKa | 4.23 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.47 | [6] |

| Henry's Law Constant | 5.3 x 10⁻⁸ atm·m³/mol at 20 °C | [1] |

Chemical Properties

The chemical reactivity of 4-methyl-2,6-dinitrophenol is influenced by the electron-withdrawing nature of the two nitro groups and the electron-donating effect of the methyl and hydroxyl groups.

-

Acidity : The nitro groups increase the acidity of the phenolic hydroxyl group, resulting in a pKa of 4.23.[1] This means that in aqueous solutions with a pH above 4.23, the compound will exist predominantly in its anionic form.[1]

-

Stability : It is stable in acidic solutions but can be decomposed by UV radiation in alkaline solutions.[1] The compound is explosive when dry and should be handled with care, avoiding heat, flames, and sparks.[7][8]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[7]

-

Decomposition : When heated to decomposition, it emits toxic fumes of nitrogen oxides.[7][9]

Spectral Data

Spectroscopic data is crucial for the identification and quantification of 4-methyl-2,6-dinitrophenol.

Table 3: Spectral Data Summary

| Technique | Wavelength/Shift | Reference |

| UV-Vis (in Alcohol) | λmax: 241 nm (log ε = 4.02), 354 nm (log ε = 3.72) | [1] |

| ¹H NMR (in DMSO-d₆) | δ (ppm): 8.57, 8.35, 2.34 | [10] |

| Mass Spectrometry (EI) | Major m/z peaks: 198 (M+), 140 | [1][2] |

Experimental Protocols

Synthesis of 4-Methyl-2,6-dinitrophenol

A common method for the synthesis of 4-methyl-2,6-dinitrophenol is the direct nitration of p-cresol.[1] An alternative patented method involves the single-step nitration of 2-nitro-p-cresol.[11]

Protocol: Direct Nitration of p-Cresol

-

Reaction Setup : In a flask equipped with a stirrer and a dropping funnel, dissolve p-cresol in dilute sulfuric acid.

-

Nitration : Cool the mixture in an ice bath. Slowly add nitric acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation : Collect the solid product by filtration and wash with cold water to remove any remaining acid.

-

Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-methyl-2,6-dinitrophenol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of 4-methyl-2,6-dinitrophenol in various matrices.[12]

Protocol: HPLC Analysis

-

Sample Preparation : Prepare a standard stock solution of 4-methyl-2,6-dinitrophenol in a suitable solvent like methanol. Prepare working standards by serial dilution. For environmental samples, perform appropriate extraction and cleanup steps.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column.

-

Mobile Phase : A mixture of acetonitrile and water (with a small percentage of formic or acetic acid to ensure the analyte is in its protonated form).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detector set at one of the absorbance maxima, e.g., 241 nm or 354 nm.[1]

-

Injection Volume : 10-20 µL.

-

-

Calibration : Inject the working standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis : Inject the prepared samples and quantify the concentration of 4-methyl-2,6-dinitrophenol by comparing the peak area to the calibration curve.

Toxicology and Biological Activity

Dinitrophenols, as a class, are known to be highly toxic.[8][9][13][14] 4-Methyl-2,6-dinitrophenol is readily absorbed through the skin and is toxic by ingestion, inhalation, and skin contact.[5][9] The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinitrophenols act as proton ionophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthesis, leading to a decrease in ATP production and an increase in oxygen consumption and heat generation.

Safety Information

4-Methyl-2,6-dinitrophenol is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards : Flammable solid, fatal if swallowed, toxic in contact with skin or if inhaled, and causes damage to organs through prolonged or repeated exposure.[13] It is also very toxic to aquatic life.[8][13]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[8] Use in a well-ventilated area or under a chemical fume hood.

-

Handling : Avoid creating dust. Keep away from heat, sparks, and open flames.[13] The wetted form is more stable; do not allow it to dry out as it is explosive when dry.[8]

-

First Aid : In case of contact with skin, wash immediately with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[8][13]

References

- 1. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-methyl-2,6-dinitro- [webbook.nist.gov]

- 3. Phenol, 4-methyl-2,6-dinitro- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 4-Methyl-2,6-dinitrophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 4-methyl-2,6-dinitrophenol [stenutz.eu]

- 7. klamathcc.edu [klamathcc.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methyl-4,6-dinitrophenol(534-52-1) 1H NMR spectrum [chemicalbook.com]

- 11. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents [patents.google.com]

- 12. 2-メチル-4,6-ジニトロフェノール analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 4,6-Dinitro-2-methylphenol (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3173-0.1 [isotope.com]

A Technical Guide to the Historical Research Applications of Dinitrocresols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of dinitrocresols, primarily 4,6-dinitro-o-cresol (DNOC), in scientific research. It delves into the compound's dual history as a metabolic activator for weight loss and as a potent pesticide. This document provides a detailed overview of the experimental methodologies, quantitative data from key historical studies, and the underlying biochemical mechanisms of action.

Dinitrocresols as Metabolic Activators: The Pursuit of Weight Control

In the 1930s, dinitrocresols, particularly DNOC and its close relative 2,4-dinitrophenol (DNP), were investigated and used clinically for their ability to dramatically increase basal metabolic rate, leading to rapid weight loss.[1][2] This application, however, was short-lived due to a narrow therapeutic window and severe, often fatal, toxicity.[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which dinitrocresols exert their metabolic effects is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] As lipophilic weak acids, they act as protonophores, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.[3][4] This dissipates the proton motive force that normally drives ATP synthesis. The energy that would have been used to generate ATP is instead released as heat, leading to an increase in body temperature and a significant rise in metabolic rate as the body attempts to compensate for the perceived energy deficit.[3][5]

Key Historical Studies and Quantitative Data

The following tables summarize quantitative data from seminal studies in the 1930s investigating the effects of dinitrocresols on human metabolism for weight loss.

Table 1: Human Studies on Dinitrocresol for Weight Loss

| Study | Compound | Dosage | Duration | Key Findings |

| Dodds and Robertson (1933)[6] | DNOC | 3 mg/kg/day | 3 days | 70-100% increase in basal metabolic rate. |

| Ibrahim et al. (1934)[6] | DNOC | 50 mg/day (approx. 1.05 mg/kg/day) | 14-63 days | Average weight loss of 0.45 kg/week . |

| Tainter et al. (1933)[7] | 2,4-Dinitrophenol | Average 0.3 g/day | Up to 4 months | Significant weight loss reported in 113 obese patients. |

| Harvey et al. (1951)[6] | DNOC | 0.58-1.0 mg/kg/day | 4-11 weeks | Increased basal metabolic rate, pulse, and body temperature. |

Table 2: Observed Side Effects in Human Studies

| Study | Reported Side Effects |

| Dodds and Robertson (1933)[6] | Increased pulse rate, sweating, lethargy, headache, loss of appetite, greenish-yellow pigmentation of the conjunctivae. |

| Ibrahim et al. (1934)[6] | Excessive perspiration, thirst, fatigue, yellow pigmentation of the conjunctivae. |

| Harvey et al. (1951)[6] | Marked palpitations, elevated pulse rate, elevated body temperature, excessive perspiration, fatigue, lassitude, headache, greenish tinge to the sclerae, maculopapular and urticarial eruptions. |

Experimental Protocols

Based on the available historical literature, the experimental protocols for the human weight-loss studies can be summarized as follows. It is important to note that these protocols do not meet modern ethical and safety standards.

1.3.1. Subject Selection and Baseline Measurements:

-

Inclusion Criteria: Patients were typically selected based on a diagnosis of obesity.

-

Baseline Data Collection: Prior to administration of the dinitrocresol compound, baseline measurements were recorded, including:

-

Body weight

-

Basal Metabolic Rate (BMR), often measured by oxygen consumption.

-

Pulse rate

-

Blood pressure

-

Body temperature

-

1.3.2. Compound Administration:

-

Formulation: The dinitrocresol compound was typically administered orally in capsule form. The exact excipients and preparation methods of these capsules are not consistently detailed in the historical records.

-

Dosage: Dosages varied between studies, as detailed in Table 1. Doses were sometimes adjusted based on the patient's response and tolerance.

1.3.3. Monitoring and Data Collection during Treatment:

-

Frequency: Patients were monitored at regular intervals.

-

Parameters Monitored:

-

Daily or weekly body weight.

-

Regular measurement of BMR.

-

Vital signs (pulse, blood pressure, temperature).

-

Observation and documentation of any clinical signs of toxicity, as listed in Table 2.

-

1.3.4. Endpoint Assessment:

-

The primary endpoint was the change in body weight over the treatment period.

-

Changes in BMR were also a key outcome measure.

-

The incidence and severity of adverse effects were documented.

Dinitrocresols as Pesticides: Agricultural and Public Health Applications

DNOC was one of the earliest synthetic organic pesticides, with its use as an insecticide dating back to the late 19th century and as an herbicide from the 1930s.[8] It was valued for its broad-spectrum activity.

Applications and Efficacy

DNOC was employed in various agricultural settings:

-

Insecticide: Primarily used as a dormant spray on fruit trees to control overwintering pests.

-

Herbicide: Used for the control of broadleaf weeds in cereal crops.

-

Fungicide: Exhibited some fungicidal properties.

-

Acaricide: Effective against mites.

Quantitative data on the efficacy of DNOC as a pesticide from historical sources is often descriptive. However, its widespread and prolonged use attests to its perceived effectiveness by farmers at the time.

Experimental Protocols for Pesticide Efficacy Testing

Historical methods for testing pesticide efficacy were less standardized than modern protocols. However, the general principles involved the following steps:

2.2.1. Formulation and Preparation of Spray Solutions:

-

Active Ingredient: DNOC was available in various formulations, including wettable powders and soluble concentrates.

-

Dilution: The concentrated product was diluted with water to achieve the desired application rate. Historical application rates for fruit orchards often involved preparing a dilute spray mixture.

2.2.2. Application Methods:

-

Dormant Spraying: For insect control in fruit trees, DNOC was typically applied during the dormant season before bud break. This targeted overwintering insect eggs and larvae.

-

Foliar Application: For herbicidal use, it was applied as a foliar spray to actively growing weeds.

-

Equipment: Application was carried out using ground-based sprayers.

2.2.3. Efficacy Assessment:

-

Insecticide Efficacy: Assessed by comparing the pest populations (e.g., insect counts) in treated versus untreated (control) plots. Observations would be made at set intervals post-application.

-

Herbicide Efficacy: Evaluated by visual assessment of weed control in treated plots compared to untreated controls. This was often rated on a qualitative scale (e.g., poor, fair, good, excellent control).

Conclusion

The historical research applications of dinitrocresols highlight a significant chapter in the development of both metabolic drugs and synthetic pesticides. The studies from the 1930s on weight loss, while ethically problematic by modern standards, provided early insights into the manipulation of cellular metabolism. Similarly, its long history as a broad-spectrum pesticide demonstrates its potent biological activity. This guide provides a technical foundation for understanding these historical applications, offering valuable context for researchers in toxicology, drug development, and agricultural science. The severe toxicity of dinitrocresols ultimately led to the cessation of their use in medicine and heavy restrictions in agriculture, serving as a crucial lesson in the importance of the therapeutic index and environmental safety in chemical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. ers.usda.gov [ers.usda.gov]

An In-depth Technical Guide to the Safe Handling of 2,6-Dinitro-p-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dinitro-p-cresol (DNPC), a nitroaromatic compound, presents significant health and safety risks in the research and drug development laboratory setting. This guide provides a comprehensive overview of the essential safety and handling precautions for DNPC. It includes detailed information on its physicochemical properties, toxicological data, and the primary mechanism of its toxicity—the uncoupling of oxidative phosphorylation. This document outlines specific experimental protocols for personal protective equipment (PPE), emergency procedures, spill decontamination, and waste disposal. The aim is to equip laboratory personnel with the necessary knowledge to handle this compound safely and mitigate the risk of exposure.

Introduction

This compound (DNPC), also known as 4-methyl-2,6-dinitrophenol, is a yellow crystalline solid.[1] It is utilized in various industrial applications, including the synthesis of dyes, pharmaceuticals, and as a polymerization inhibitor.[2][3] However, its high toxicity necessitates stringent safety protocols in a laboratory environment. Dinitrocresols, as a class of compounds, are readily absorbed through the skin, inhalation, and ingestion, and can cause severe systemic effects.[4] The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to a rapid onset of severe symptoms.[5][6][7] This guide is intended to serve as a detailed technical resource for all personnel handling this compound.

Physicochemical and Toxicological Properties

A thorough understanding of the properties of this compound is fundamental to its safe handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆N₂O₅ | [8] |

| Molecular Weight | 198.13 g/mol | [8] |

| Appearance | Yellow-orange flakes or yellow-green needles | [4][9] |

| Melting Point | 82 °C (lit.) | [9] |

| Boiling Point | 215 °C at 20 mmHg (lit.) | [9] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and acetone. | [8] |

| Vapor Pressure | 0.00005 mmHg at 20 °C | [8] |

Toxicological Data

This compound is classified as highly toxic. The available quantitative toxicity data is limited for this specific isomer, with much of the literature referring to the more common 4,6-dinitro-o-cresol (DNOC) or dinitrocresols as a group. Caution should be exercised, and it should be assumed that 2,6-DNPC has a similar high degree of toxicity.

| Route of Exposure | Species | Value | Reference(s) |

| Intraperitoneal LD₅₀ | Mouse | 24.8 mg/kg | [8] |

| Dermal LD₅₀ (Dinitrocresols) | Rat | 200 - 600 mg/kg | [6] |

| Dermal LD₅₀ (Dinitrocresols) | Rabbit | 1000 - 1732 mg/kg | [6] |

| Oral LD₅₀ (4,6-DNOC) | Rat | 7 - 40 mg/kg | |

| Oral LD₅₀ (4,6-DNOC) | Mouse | 21 mg/kg |

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary toxic effect of this compound is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation. In this process, DNPC acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[5][7] This dissipates the proton gradient that is essential for the production of ATP. The energy that would normally be used for ATP synthesis is instead released as heat, leading to hyperthermia, a hallmark of dinitrophenol poisoning.[5]

Caption: Uncoupling of oxidative phosphorylation by this compound.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H300: Fatal if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Experimental Protocols

Adherence to strict experimental protocols is crucial when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

Caption: Essential PPE for handling this compound.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required.

-

Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Gloves must be inspected for any signs of degradation before use and changed frequently.

-

Body Protection: A chemical-resistant lab coat or apron must be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are necessary.

-

Respiratory Protection: Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [4] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Spill Decontamination Protocol

In the event of a spill, the following protocol should be followed. For any large spill, or if you are not trained in spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]

Caption: Workflow for the decontamination of a this compound spill.

-

Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert others in the vicinity.

-

Don PPE: Before attempting any cleanup, don the appropriate PPE as described in section 5.1.

-

Containment: For solid spills, gently cover with a plastic-backed absorbent pad to avoid raising dust. For liquid spills, surround the area with an absorbent material to prevent spreading.[10]

-

Neutralization: Due to its acidic nature, a weak base such as sodium bicarbonate can be used to neutralize the spill.[11] Apply the neutralizing agent from the outside of the spill and work inwards.

-

Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a designated, labeled hazardous waste container.

-

Decontamination:

-

For non-metallic surfaces (glass, plastic): Wash the area thoroughly with soap and water.

-

For metallic surfaces (stainless steel): After cleaning with soap and water, a further rinse with a mild nitric acid solution can be used to ensure the full restoration of the passive layer, followed by a final water rinse.[12]

-

-

Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[2]

Workplace Exposure Monitoring

Regular monitoring of the workplace environment is recommended when this compound is used frequently. NIOSH and OSHA have established methods for monitoring dinitrocresols in the air.[7][13][14] While a specific method for 2,6-DNPC is not detailed, methods for dinitrocresols, such as NIOSH method S166, can be adapted.[7] This typically involves drawing a known volume of air through a collection medium, followed by analysis using a suitable technique like gas chromatography. It is recommended to consult with an industrial hygienist or your institution's EHS department to establish a specific monitoring plan.

Preparation of a 10 mM Stock Solution in DMSO

The following is a general protocol for preparing a stock solution. All work must be conducted in a chemical fume hood.

-

Calculate the required mass: For 10 mL of a 10 mM solution, the required mass of this compound (MW = 198.13 g/mol ) is 19.813 mg.

-

Weigh the compound: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound into a tared glass vial.

-

Add solvent: Add the desired volume of DMSO to the vial.

-

Dissolve: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.

-

Storage: Store the stock solution in a clearly labeled vial at -20°C.

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

-

Incineration: High-temperature incineration is the recommended method for the complete destruction of dinitrocresols.[5]

-

Advanced Oxidation Processes (AOPs): For liquid waste, AOPs such as the Fenton process or photocatalytic degradation can be effective in breaking down the compound into less toxic substances.[15][16]

-

Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.

Consult your institution's EHS department for specific waste disposal procedures.

Conclusion

This compound is a highly toxic compound that poses significant risks in a laboratory setting. A comprehensive understanding of its properties and strict adherence to safety protocols are paramount to its safe handling. This guide provides the essential information and procedures for researchers, scientists, and drug development professionals to work with this compound in a manner that ensures their safety and the protection of their work environment.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. amherst.edu [amherst.edu]

- 3. epa.gov [epa.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. droracle.ai [droracle.ai]

- 6. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol [cdc.gov]

- 8. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. stratex.com.au [stratex.com.au]

- 11. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 12. cedinox.es [cedinox.es]

- 13. Sampling and Analytical Methods | Occupational Safety and Health Administration [osha.gov]

- 14. dnacih.com [dnacih.com]

- 15. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 16. quora.com [quora.com]

Technical Guide: An Examination of 2,6-Dinitro-p-cresol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the fundamental physicochemical properties of 2,6-Dinitro-p-cresol (DNPC), a dinitrophenolic compound with historical applications as a chemical intermediate, herbicide, and insecticide. The document focuses on its molecular formula and weight, supported by a summary of its key identifiers and properties. A generalized experimental protocol for molecular weight determination is discussed, and the compound's chemical structure and synthesis pathway are visually represented.

Core Molecular Data

This compound, also known by its IUPAC name 4-methyl-2,6-dinitrophenol, is an organic compound characterized by a cresol backbone with two nitro group substituents.[1] Its identity is definitively established by its chemical formula and molecular weight.

Quantitative Molecular Profile

The fundamental quantitative data for this compound is summarized below. The elemental composition is derived from its molecular formula, C₇H₆N₂O₅, and the provided molecular weight.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₂O₅ | [1][2][3][4][5][6] |

| Molecular Weight | 198.13 g/mol | [1][2][5][6] |

| Monoisotopic Mass | 198.02767130 Da | [1] |

| CAS Number | 609-93-8 | [1][3][5][6] |

| Elemental Composition | ||

| Carbon (C) | 42.43% | |

| Hydrogen (H) | 3.05% | |

| Nitrogen (N) | 14.14% | |

| Oxygen (O) | 40.38% |

Chemical Structure and Synthesis

The arrangement of atoms in this compound dictates its chemical behavior and reactivity.

Molecular Structure

The structure consists of a phenol ring with a methyl group at position 4 (para) and two nitro groups at positions 2 and 6. This specific arrangement is crucial for its chemical properties.

Caption: Molecular structure of 4-methyl-2,6-dinitrophenol.

Synthesis Pathway

This compound is synthesized through the direct dinitration of p-cresol.[7] This electrophilic aromatic substitution reaction involves the careful addition of nitric acid in a dilute sulfuric acid solution.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Determining the precise molecular weight is a critical step in chemical identification and characterization. While specific experimental reports for this compound are not detailed here, a general protocol based on mass spectrometry is outlined.

Molecular Weight Determination via Mass Spectrometry

Objective: To determine the molecular weight of this compound with high accuracy.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the solution to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Given its phenolic hydroxyl group, detection in negative ion mode ([M-H]⁻) is highly effective.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the molecular ion is identified. For this compound (C₇H₆N₂O₅), the expected monoisotopic mass of the deprotonated molecule [C₇H₅N₂O₅]⁻ is approximately 197.02 m/z. The measured value is then used to confirm the molecular weight and infer the molecular formula.

Physicochemical and Safety Data

While this guide focuses on molecular weight and formula, a brief summary of other relevant properties is provided for a comprehensive profile.

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 77-85 °C | [1][3][5][6] |

| Solubility | Insoluble in water | [1] |

| Hazards | Toxic | [3][6] |

Note: A related compound, Dinitro-ortho-cresol (DNOC), acts as an uncoupler of oxidative phosphorylation, interfering with ATP production, which accounts for its high toxicity.[8] Similar mechanisms may contribute to the toxicity of this compound. It was previously used as a herbicide and insecticide but was banned in the United States for pesticide use in 1991.[8] Professionals should handle this compound with appropriate safety precautions.

References

- 1. This compound | C7H6N2O5 | CID 11872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound | 609-93-8 [chemnet.com]

- 4. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 5. parchem.com [parchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 609-93-8 [chemicalbook.com]

- 8. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 2,6-Dinitro-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Dinitro-p-cresol, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining such data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy